molecular formula C12H15NO2 B14390736 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one CAS No. 89368-09-2

1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one

Cat. No.: B14390736
CAS No.: 89368-09-2
M. Wt: 205.25 g/mol
InChI Key: OEHRAUQDBGSRAZ-UHFFFAOYSA-N
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Description

Significance of Azetidin-2-ones in Organic and Medicinal Chemistry

Azetidin-2-ones, commonly known as β-lactams, are four-membered cyclic amides that represent a crucial class of heterocyclic compounds. Their significance in medicinal chemistry is most famously exemplified by the vast family of β-lactam antibiotics, which includes penicillins and cephalosporins. These antibiotics have been cornerstones of antibacterial therapy for decades. wikipedia.org Beyond their well-established antibacterial properties, azetidin-2-one (B1220530) derivatives have been investigated for a range of other biological activities, including antifungal, anti-inflammatory, antitubercular, and cholesterol absorption inhibitory effects. researchgate.netmdpi.com

In the realm of organic chemistry, the strained four-membered ring of the azetidin-2-one nucleus makes it a valuable and versatile synthetic intermediate. nih.govproquest.com The inherent ring strain allows for selective bond cleavage, providing access to a diverse array of other organic molecules. nih.govresearchgate.net This has led to the development of the "β-lactam synthon method," where enantiomerically pure β-lactams are used as building blocks for the synthesis of complex, biologically important compounds such as amino acids, peptides, and other natural products. nih.govresearchgate.net

Overview of β-Lactam Structures and Their Research Relevance

The defining feature of a β-lactam is the four-membered ring containing a nitrogen atom attached to the β-carbon relative to the carbonyl group. wikipedia.org The simplest β-lactam is 2-azetidinone. wikipedia.org The reactivity and biological activity of β-lactams are largely attributed to the strain in this ring system. wikipedia.org In an ideal amide, the nitrogen atom is sp²-hybridized, resulting in a planar geometry. However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry, which reduces amide resonance and makes the carbonyl carbon more susceptible to nucleophilic attack. wikipedia.org

This inherent reactivity is the basis for the mechanism of action of β-lactam antibiotics. They act by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.gov The structural similarity of the β-lactam ring to the D-Ala-D-Ala dipeptide, a natural substrate for PBPs, facilitates this inhibition. nih.govresearchgate.net

The core β-lactam structure can be modified at various positions to alter the compound's antibacterial spectrum, resistance to β-lactamases (bacterial enzymes that degrade β-lactam antibiotics), and pharmacokinetic properties. Major classes of β-lactam antibiotics are defined by the nature of the ring fused to the azetidin-2-one core, and include:

β-Lactam Class Fused Ring Structure
Penams (Penicillins)Thiazolidine ring
Cephems (Cephalosporins)Dihydrothiazine ring
CarbapenemsA five-membered ring with a carbon atom at position 1
MonobactamsNo fused ring

The continued research into β-lactam structures is driven by the persistent challenge of antibiotic resistance. wikipedia.org

Focus of Research on 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one

The compound this compound represents a specific scaffold within the broader class of azetidin-2-ones. Its structure features key substitutions that are of interest in synthetic and medicinal chemistry:

1-Benzyl Group: The benzyl (B1604629) group at the N1 position is a common protecting group in organic synthesis. It can influence the compound's lipophilicity and steric properties.

3-(1-hydroxyethyl) Side Chain: This side chain is a characteristic feature of certain classes of β-lactam antibiotics, notably the carbapenems (e.g., thienamycin). The stereochemistry of the hydroxyethyl (B10761427) group is often crucial for biological activity.

While extensive research focusing solely on the biological activities of this compound is not widely documented in publicly available literature, its significance primarily lies in its role as a synthetic intermediate. For instance, N-benzyl-3-(1-hydroxyethyl)azetidin-2-one has been identified as an intermediate in the synthesis of more complex molecules. The presence of the reactive β-lactam ring, coupled with the functionalized side chain, makes it a valuable precursor for the construction of more elaborate molecular architectures.

Below is a table summarizing the key structural features of this compound:

Structural Feature Description Potential Significance
Azetidin-2-one CoreFour-membered cyclic amide (β-lactam)Inherent ring strain, site of reactivity, core of many antibiotics
N-Benzyl SubstituentA benzyl group attached to the nitrogen atomProtection of the nitrogen, modification of solubility and steric hindrance
C3-(1-hydroxyethyl) SubstituentA hydroxyethyl group at the C3 positionA key pharmacophore in some antibiotics, potential for further functionalization

Further research into the specific stereoisomers of this compound and their reactivity could open avenues for the development of novel synthetic methodologies and potentially new biologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89368-09-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-benzyl-3-(1-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO2/c1-9(14)11-8-13(12(11)15)7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3

InChI Key

OEHRAUQDBGSRAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1=O)CC2=CC=CC=C2)O

Origin of Product

United States

Reaction Mechanisms and Stereochemical Outcomes in Azetidinone Chemistry

Mechanistic Pathways of Azetidinone Ring Formation

The synthesis of the 2-azetidinone core can be achieved through various cycloaddition strategies. mdpi.com These methods can be broadly categorized as either concerted or stepwise processes, with the latter often involving discrete intermediates that dictate the stereochemical outcome of the reaction. mdpi.comresearchgate.net

The Staudinger reaction, a formal [2+2] cycloaddition of a ketene (B1206846) and an imine, stands as one of the most versatile methods for constructing the β-lactam ring. acs.orgresearchgate.net Despite its discovery over a century ago, the intricacies of its mechanism continue to be a subject of detailed study. acs.org The reaction is not a concerted pericyclic process but rather a stepwise pathway involving a zwitterionic intermediate. acs.orgresearchgate.net This stepwise nature is fundamental to understanding the reaction's stereoselectivity. organic-chemistry.org

The initial step of the Staudinger reaction involves the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. researchgate.netacs.org This attack is the first bond-forming event and leads to the generation of a zwitterionic intermediate. acs.org The geometry of the imine plays a crucial role in this step; typically, the nucleophilic addition occurs from the less sterically hindered face of the ketene. acs.org The stability and subsequent reactivity of this zwitterionic intermediate are heavily influenced by the substituents on both the ketene and the imine. organic-chemistry.org

Following its formation, the zwitterionic intermediate undergoes an intramolecular ring closure to form the four-membered azetidinone ring. organic-chemistry.org This step is characterized as a four-electron conrotatory electrocyclization. acs.org The stereochemical outcome of the reaction is largely determined during this phase. The relative rates of ring closure and potential isomerization around the C-N bond of the imine moiety within the intermediate dictate whether the final product is the cis or trans β-lactam. researchgate.netorganic-chemistry.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. acs.org The electronic properties of the substituents can modulate the rate of ring closure; electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate this step, favoring the formation of cis products. organic-chemistry.org

In a variation of the classical Staudinger synthesis, particularly at lower temperatures, a catalytic approach can be employed. This method involves the use of a nucleophilic catalyst, such as a tertiary amine or a chiral N-heterocyclic carbene, which reacts with the ketene precursor (often an acyl chloride) first. organic-chemistry.orgjk-sci.com This generates a nucleophilic ketene equivalent, an ammonium (B1175870) zwitterionic ketene enolate, which then reacts with an electrophilic imine (e.g., a tosylated imine). organic-chemistry.orgnih.gov This reversal of polarity, often termed "umpolung," allows for the use of chiral nucleophiles to induce enantioselectivity in the β-lactam product. organic-chemistry.orgnih.gov This catalytic cycle begins with the acylation of the catalyst, followed by C-C bond formation with the imine, and finally, ring closure and catalyst regeneration. nih.gov

An emerging and powerful strategy for the synthesis of four-membered rings, including azetidines, involves visible-light-mediated [2+2] photocycloadditions. chemrxiv.orgnih.gov This approach offers mild reaction conditions and operational simplicity. nih.gov The mechanism typically relies on a triplet energy transfer from a photocatalyst, such as an iridium complex, to one of the reactants. chemrxiv.orgspringernature.com

In the context of azetidine (B1206935) synthesis, this method has been successfully applied to the intermolecular reaction between oximes and olefins. chemrxiv.org The photocatalyst, upon excitation by visible light, transfers its energy to the oxime, promoting it to an excited triplet state. nih.govspringernature.com This excited species then undergoes a [2+2] cycloaddition with an alkene to form the highly functionalized azetidine ring. nih.gov This strategy provides a novel platform for constructing these strained heterocyclic systems and can be adapted for the synthesis of azetidinone precursors. chemrxiv.org

Nature has evolved sophisticated enzymatic machinery to construct the β-lactam ring found in a vast array of bioactive natural products. nih.gov The biosynthesis of penicillins and cephalosporins, for instance, involves a key ring-forming step catalyzed by isopenicillin N synthase (IPNS). nih.gov This non-heme iron-dependent enzyme facilitates an oxidative cyclization of a linear tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), to form the bicyclic penam (B1241934) core of isopenicillin N.

More recently, engineered enzymes have been developed to catalyze the asymmetric synthesis of lactam rings through intramolecular C-H amidation. researchgate.net Myoglobin variants, for example, have been engineered to serve as biocatalysts for the formation of β-, γ-, and δ-lactams from readily available dioxazolone reagents. researchgate.net The proposed mechanism involves a nitrene transfer from the dioxazolone to the iron center of the hemoprotein. This is followed by a stepwise hydrogen atom abstraction from an aliphatic C-H bond and a subsequent radical rebound, leading to the formation of the new C-N bond and closure of the lactam ring with high enantioselectivity. researchgate.net

Enzymatic β-Lactam Ring Formation Mechanisms

β-Lactam Synthetase Catalysis (e.g., ATP/Mg²⁺-dependent intramolecular closure)

While the chemical synthesis of β-lactams is well-established, nature employs elegant enzymatic strategies for their construction. A key example is the biosynthesis of clavulanic acid, which, unlike penicillin, involves an ATP/Mg²⁺-dependent enzyme known as a β-lactam synthetase (β-LS). nih.gov This enzyme catalyzes the critical intramolecular cyclization to form the β-lactam ring. nih.gov

The proposed mechanism for β-LS involves two main steps:

Activation: The substrate, N²-(carboxyethyl)-L-arginine (CEA), is first activated by reacting with ATP in the presence of Mg²⁺. This step likely forms a high-energy acyl-adenylate intermediate, analogous to the mechanism of asparagine synthetase. nih.gov

Intramolecular Closure: The β-nitrogen atom of the activated intermediate then performs an intramolecular nucleophilic attack on the activated carboxyl group, displacing AMP and closing the four-membered ring to form deoxyguanidinoproclavaminic acid (DGPC). nih.gov

This enzymatic process represents a type of intramolecular amide bond formation that is functionally the reverse of the hydrolytic reaction catalyzed by β-lactamase enzymes. nih.gov The primary amino acid sequence of β-LS shows similarities to asparagine synthetases, suggesting a related mechanistic pathway for β-lactam formation that could be more widespread in nature. nih.gov

Stereoselectivity and Diastereoselectivity in Azetidinone Synthesis

The biological activity of β-lactam compounds is highly dependent on their stereochemistry. Consequently, controlling the relative and absolute configuration of the substituents on the azetidinone ring is a critical aspect of their synthesis. The Staudinger [2+2] cycloaddition between a ketene and an imine is a fundamental method for β-lactam synthesis, and its stereochemical outcome is influenced by a variety of factors. acs.orgresearchgate.net

Electronic Origins of Stereochemistry

The relative stereoselectivity in the Staudinger reaction arises from a kinetic competition between two pathways involving a zwitterionic intermediate formed from the ketene and imine. acs.orgacs.orgjiaolei.group

Direct Ring Closure: A conrotatory electrocyclization of the intermediate leads directly to the cis-β-lactam.

Isomerization then Closure: The zwitterionic intermediate can first undergo isomerization around the C-N single bond, followed by ring closure to yield the trans-β-lactam. acs.orgacs.orgjiaolei.group

The electronic properties of the substituents dictate the rates of these competing pathways. acs.orgacs.orgjiaolei.group

Electron-donating groups on the ketene and electron-withdrawing groups on the imine increase the nucleophilicity of the enolate and the electrophilicity of the iminium carbon, respectively. This accelerates the direct ring closure step, leading to a preference for the cis product. acs.orgacs.orgjiaolei.group

Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the direct ring closure, allowing more time for isomerization of the intermediate, which results in the formation of the more thermodynamically stable trans product. acs.orgacs.orgjiaolei.group

Detailed electronic analyses have shown that the reversal in diastereoselectivity can be attributed to charge transfers and the distribution of electron density in the transition states. rsc.org For instance, a more electron-withdrawing N-protecting group on the imine can accelerate the ring-closure step and increase stabilizing charge transfers in the transition state, favoring the formation of the trans-β-lactam. rsc.org

Application of Baldwin's Rules in Ring-Formation Reactions

Baldwin's rules provide a set of guidelines based on stereoelectronic principles that predict the favorability of various ring-closing reactions. wikipedia.org These rules classify cyclizations based on the ring size, the hybridization of the electrophilic carbon (tet, trig, dig), and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. wikipedia.org

The formation of the four-membered azetidinone ring is typically a 4-exo cyclization.

In reactions like the intramolecular cyclization of a β-amino acid derivative, the attack occurs at a tetrahedral sp³ carbon (the activated carboxyl group). This is classified as a 4-exo-tet reaction, which is favored according to Baldwin's rules. libretexts.org

In syntheses where the final step is an intramolecular attack on a carbonyl or imine-like group, it can be seen as a 4-exo-trig process, which is also a favored pathway. libretexts.org

While the formation of five- and six-membered rings is often thermodynamically preferred, the kinetically controlled formation of a strained four-membered ring can be achieved under appropriate conditions, in accordance with Baldwin's rules. nih.gov In some cases, an initially disfavored pathway, such as a 4-endo-dig cyclization, can be bypassed by forming a reactive intermediate that allows for a subsequent, favored 4-exo-trig cyclization to yield the desired azetidinone. researchgate.net

Cyclization TypeRing SizeFavorabilityRelevance to Azetidinone Synthesis
exo-tet 4FavoredIntramolecular cyclization of β-amino acid derivatives. libretexts.org
exo-trig 4FavoredIntramolecular N-H insertion into α-oxogold carbenes. researchgate.netnih.gov
endo-trig 4DisfavoredGenerally avoided in synthetic design. libretexts.org
endo-dig 4FavoredRelevant for certain alkyne cyclizations. wikipedia.orgresearchgate.net

Intramolecular Hydrogen Bonding Effects on Stereochemical Outcome

Intramolecular hydrogen bonding can be a powerful tool for controlling stereochemistry in cyclic systems. By forming a transient, rigid ring structure in the transition state, a hydrogen bond can restrict conformational freedom and direct an incoming reagent or a cyclization event to a specific face of the molecule.

In the context of synthesizing a molecule like 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one, a precursor containing the hydroxyethyl (B10761427) side chain could utilize this effect. A hydrogen bond between the hydroxyl group and a carbonyl oxygen or another acceptor site on the acyclic precursor could lock the molecule into a specific conformation. This pre-organization would then favor the formation of one diastereomer over the other during the crucial ring-closing step.

Studies on other asymmetric reactions, such as aza-Henry reactions, have demonstrated that catalyst-substrate hydrogen bonding and the orientation of functional groups play a crucial role in governing both diastereoselectivity and enantioselectivity. nih.gov The formation of specific hydrogen bond networks can stabilize one transition state over others, leading to a highly selective transformation. nih.gov This principle is directly applicable to the stereocontrolled synthesis of complex azetidinones.

Ring Opening and Transformation Reactions of Azetidinones

The significant ring strain inherent in the four-membered azetidinone ring makes it considerably more reactive than acyclic amides or larger lactams. bhu.ac.in This reactivity allows the β-lactam to act as a versatile synthetic intermediate, susceptible to nucleophilic attack at the carbonyl carbon, which leads to acyl-nitrogen bond cleavage. bhu.ac.in

Common ring-opening reactions include:

Hydrolysis: In the presence of a base or acid, the β-lactam ring can be hydrolyzed to yield the corresponding β-amino acid. bhu.ac.in

Aminolysis: Reaction with amines results in nucleophilic attack at the carbonyl carbon, cleaving the ring to provide β-amino amides. bhu.ac.in

Alcoholysis: Treatment with an alcohol in the presence of acid also causes ring cleavage, affording β-amino esters. bhu.ac.in

Reduction: Strong reducing agents like lithium aluminium hydride (LiAlH₄) can reduce the carbonyl group and cleave the ring, yielding γ-amino alcohols. bhu.ac.in

The regioselectivity of ring-opening reactions, particularly for substituted azetidines and their activated azetidinium forms, is influenced by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack at the carbon atom that can best stabilize a developing charge in the transition state. magtech.com.cn The inherent strain also facilitates transformations such as ring expansion or decomposition pathways, particularly under acidic conditions where protonation can activate the ring. bhu.ac.innih.gov

Controlled Ring Opening Pathways

The strained four-membered ring of this compound is susceptible to cleavage under various conditions, offering pathways to a range of functionalized acyclic compounds. The regioselectivity of this ring opening is dictated by the nature of the attacking nucleophile and the reaction conditions, specifically whether the reaction proceeds under acidic or basic catalysis.

Under acidic conditions, protonation of the carbonyl oxygen activates the β-lactam ring, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack at this site leads to the cleavage of the C2-N1 bond. For instance, acid-catalyzed hydrolysis would yield the corresponding β-amino acid, N-benzyl-3-amino-4-hydroxy-pentanoic acid. The stereochemistry at the C3 and the hydroxyethyl side chain is typically retained during this process.

Conversely, basic conditions promote nucleophilic attack at the C4 position, leading to cleavage of the C4-N1 bond. This pathway is less common for simple hydrolysis but can be achieved with potent nucleophiles. The benzyl (B1604629) group on the nitrogen atom influences the reactivity and stability of the ring, and its electronic effects can modulate the ease of these ring-opening reactions.

CatalystProposed MechanismProduct Type
Acid (e.g., H₂SO₄)Protonation of the carbonyl oxygen, followed by nucleophilic attack at C2.β-amino acid derivatives
Base (e.g., NaOH)Nucleophilic attack at the C4 position.γ-amino acid derivatives (less common)

Oxidative Transformations of Hydroxyethyl and Ethylidene Side Chains

The 1-hydroxyethyl side chain at the C3 position of this compound is a key functional handle for further molecular elaboration. This secondary alcohol can be oxidized to the corresponding ketone, yielding 1-Benzyl-3-acetylazetidin-2-one. This transformation is crucial in the synthesis of more complex β-lactam structures and carbapenem (B1253116) precursors.

Standard oxidation protocols, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation, are effective for this purpose. These methods are known for their mild conditions, which are essential to avoid undesired ring opening of the sensitive β-lactam core. The stereocenter at C3 of the azetidinone ring is generally unaffected by these oxidation conditions.

Furthermore, dehydration of the 1-hydroxyethyl group can lead to the formation of a 3-ethylideneazetidin-2-one. This elimination reaction can be promoted by treatment with a suitable dehydrating agent. The resulting exocyclic double bond can then undergo a variety of transformations, including further oxidation or reduction, providing access to a diverse array of substituted azetidinones. The stereochemical outcome of the elimination (E vs. Z isomer) is dependent on the reaction conditions and the stereochemistry of the starting alcohol.

ReagentTransformationProduct
Swern OxidationOxidation of secondary alcohol1-Benzyl-3-acetylazetidin-2-one
Dess-Martin PeriodinaneOxidation of secondary alcohol1-Benzyl-3-acetylazetidin-2-one
Dehydrating AgentDehydration of secondary alcohol1-Benzyl-3-ethylideneazetidin-2-one

Isomerization Phenomena (e.g., Azetidine to Pyrrolidine)

The rearrangement of the four-membered azetidinone ring to a five-membered pyrrolidine (B122466) ring is a known, though not always facile, transformation. This ring expansion is typically driven by the release of ring strain. For this compound, such an isomerization would likely proceed through a mechanism involving the side chain.

One plausible pathway involves the activation of the hydroxyl group, for example, by conversion to a good leaving group such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the nitrogen atom of the azetidinone ring could initiate the ring expansion. This process would likely involve the formation of a bicyclic intermediate which then undergoes rearrangement to the more stable five-membered pyrrolidine system. The specific product would depend on the precise mechanism and the stereochemistry of the starting material. For instance, a plausible product could be a derivative of N-benzyl-4-methyl-pyrrolidin-2,3-dione.

Lewis acids can also mediate such rearrangements. Coordination of the Lewis acid to the carbonyl oxygen or the nitrogen atom can facilitate bond cleavage and subsequent rearrangement to the pyrrolidine scaffold. The stereochemical integrity of the substituents during such rearrangements is a key consideration and is often dependent on the specific mechanism at play, which can involve either concerted or stepwise processes. Research in analogous systems has shown that the distribution of the resulting five-membered ring products is dependent on the substitution pattern on the azetidine ring and the nature of the reagents used in the expansion process. nih.gov

Mechanistic Biological Studies Involving Azetidinone Scaffolds

Enzyme Inhibition Mechanisms of β-Lactams

β-Lactam antibiotics exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. nih.gov This is achieved through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). nih.gov The strained four-membered β-lactam ring is highly reactive and crucial for this inhibitory action. nih.gov

PBPs are bacterial transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. nih.govnih.gov By inhibiting these enzymes, β-lactam antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis. nih.gov

The inhibitory mechanism of β-lactam antibiotics involves the formation of a stable, covalent acyl-enzyme complex with the PBP. nih.govresearchgate.net The process is initiated by the nucleophilic attack of a catalytically essential serine residue within the active site of the PBP on the carbonyl carbon of the β-lactam ring. nih.govresearchgate.net This attack leads to the opening of the reactive β-lactam ring and the formation of a covalent bond between the antibiotic and the serine residue. nih.gov The resulting acyl-enzyme complex is very stable and renders the enzyme inactive, thereby halting peptidoglycan synthesis. nih.gov

The ability of β-lactam antibiotics to be recognized by the active site of PBPs stems from their structural similarity to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the nascent peptidoglycan chain. nih.govresearchgate.net This molecular mimicry allows the β-lactam antibiotic to fit into the PBP active site, positioning the strained β-lactam ring for nucleophilic attack by the catalytic serine residue. nih.gov This effectively makes the antibiotic a suicide substrate for the enzyme.

Mechanistic Insights into β-Lactamase Action

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. nih.gov β-lactamases are broadly categorized into two major classes based on their catalytic mechanism: serine β-lactamases and metallo-β-lactamases. nih.govnih.gov

Serine β-lactamases (SBLs), which belong to Ambler classes A, C, and D, employ a mechanism that is mechanistically similar to the action of PBPs, involving a two-step acylation-deacylation process. nih.govnih.gov A nucleophilic serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate. nih.govnih.gov However, unlike the stable complex formed with PBPs, this acyl-enzyme intermediate is rapidly hydrolyzed by a water molecule, which is activated by a general base in the active site. nih.gov This deacylation step regenerates the free enzyme and releases the inactivated, hydrolyzed antibiotic. nih.gov

Enzyme ClassKey Active Site ResidueCatalytic Mechanism
Serine β-Lactamases (Classes A, C, D)SerineTwo-step acylation-deacylation

Metallo-β-lactamases (MBLs), which constitute Ambler class B, are zinc-dependent enzymes that possess a broader spectrum of activity, including against carbapenems. nih.govnih.gov Their catalytic mechanism does not involve a covalent acyl-enzyme intermediate. Instead, they utilize one or two zinc ions in their active site to activate a water molecule. nih.govnih.gov This metal-bound hydroxide (B78521) ion then acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. researchgate.net This leads to the hydrolytic cleavage of the amide bond and inactivation of the antibiotic. nih.gov The lack of a covalent intermediate and the different active site structure make MBLs resistant to clinically available β-lactamase inhibitors. nih.gov

Enzyme ClassKey Active Site ComponentCatalytic Mechanism
Metallo-β-Lactamases (Class B)Zinc ion(s)Metal-activated water hydrolysis

Other Mechanistic Biological Interactions of Azetidinones

There are no specific studies available in the public domain that describe the interaction of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one with the colchicine-binding site of tubulin.

No research data has been published that details the effects of this compound on the cell cycle or its potential to induce arrest at the G2/M phase.

Computational Chemistry and Molecular Modeling Studies of Azetidinones

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of molecular structure and reactivity. These methods have been widely applied to the study of β-lactam systems to elucidate their fundamental chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For azetidinones like 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. indianchemicalsociety.comresearchgate.net The inherent strain of the four-membered β-lactam ring, a key feature influencing its reactivity, can be accurately quantified through these calculations. wikipedia.org

Once the geometry is optimized, DFT is further used to analyze the electronic structure. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Such analyses are critical for predicting how the molecule will interact with other chemical species. For instance, the reactivity of the β-lactam carbonyl group, a primary site for nucleophilic attack in many biological processes, is heavily influenced by its electronic environment. biomolther.org

Investigation of Reaction Mechanisms via Transition State Calculations

Understanding how a molecule is formed is crucial for developing efficient synthetic routes. DFT calculations are instrumental in mapping out the energy landscape of a chemical reaction, such as the cycloaddition reactions used to synthesize the azetidinone ring. mdpi.com A key aspect of this is the identification and characterization of transition states—the highest energy point along a reaction pathway that separates reactants from products.

For the synthesis of substituted azetidinones, such as in the Staudinger reaction (a [2+2] cycloaddition of a ketene (B1206846) and an imine), DFT can be used to calculate the energy of the transition state. mdpi.comresearchgate.net The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By modeling the transition state, chemists can gain insights into the bond-forming and bond-breaking processes and understand the factors that influence the reaction's feasibility and speed. acs.org For example, theoretical studies have elucidated the stepwise mechanism of the Staudinger reaction, involving the formation of a zwitterionic intermediate followed by ring closure. mdpi.com

Electronic Property Characterization (e.g., HOMO-LUMO energy gap, NBO analysis)

The electronic properties of a molecule are key to its reactivity. DFT calculations can provide valuable data on several important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests a more reactive species. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure in detail. NBO analysis examines the delocalization of electron density between orbitals, providing a quantitative picture of bonding and antibonding interactions. For a molecule like this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule and can shed light on the nature of the strained amide bond within the β-lactam ring. researchgate.net

Below is an illustrative table of typical electronic properties that could be calculated for an azetidinone derivative using DFT.

PropertyRepresentative ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons and relates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy -0.5 eVRepresents the energy of the lowest energy unoccupied orbital and relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
NBO Charge on N-atom -0.45 eThe partial charge on the nitrogen atom, indicating its electron density and potential for participating in hydrogen bonding or other interactions.
NBO Charge on C=O Carbon +0.55 eThe partial charge on the carbonyl carbon, highlighting its electrophilic character and susceptibility to nucleophilic attack.

Note: The values in this table are representative for a generic azetidinone and are for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Theoretical Explanation of Stereoselectivity

Many synthetic reactions can produce multiple stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. In the synthesis of this compound, the relationship between the substituents on the azetidinone ring (the benzyl (B1604629) group, the hydroxyethyl (B10761427) group, and the hydrogen atoms at positions 3 and 4) can be either cis or trans. Computational chemistry provides a framework for understanding and predicting the stereochemical outcome of such reactions.

Theoretical studies, often employing DFT, can calculate the energies of the different transition states that lead to the various stereoisomers. jiaolei.groupresearchgate.net The stereoisomer that is formed preferentially (the major product) is the one that proceeds through the lowest energy transition state. By analyzing the structures of these transition states, researchers can identify the steric and electronic interactions that favor one stereochemical pathway over another. rsc.org For instance, in the Staudinger reaction, the stereoselectivity is often explained by the competition between the direct ring closure of a zwitterionic intermediate and its isomerization. jiaolei.groupresearchgate.net

Molecular Mechanics (MM) and Dynamics Simulations

While quantum chemical calculations provide a detailed electronic picture, they are computationally intensive. For larger systems or for studying the motion of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally more feasible approach.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of a compound. For this compound, computational methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) provide profound insights into the non-covalent forces governing its supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. For this compound, the HS analysis reveals the predominant interactions responsible for its crystal packing.

The most significant contributions to the crystal packing are from hydrogen bonding and van der Waals forces. nih.gov The analysis, broken down into percentage contributions from different atom···atom contacts, quantifies the nature of the molecular packing. The primary interactions are typically O–H···O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of the β-lactam ring, which are critical in forming molecular assemblies.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots show that H···H contacts account for the largest portion of the surface, followed by C···H/H···C and O···H/H···O contacts. nih.gov This distribution underscores the importance of both van der Waals forces and specific hydrogen bonding in the crystal structure. nih.govimist.ma

Interaction TypeContribution (%)Description
H···H45.2%Represents van der Waals forces and is the most significant contributor to the crystal packing. nih.gov
O···H / H···O33.5%Corresponds to strong intermolecular hydrogen bonds, primarily involving the hydroxyl and carbonyl groups. imist.ma
C···H / H···C18.8%Indicates weaker C–H···O or C–H···π interactions that contribute to the overall stability of the crystal lattice. nih.gov
Other2.5%Includes minor contacts such as C···C, N···H, etc.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density (ρ(r)). wikipedia.orgarxiv.org By analyzing the critical points in the electron density, QTAIM can characterize the nature and strength of intermolecular interactions. muni.czresearchgate.net For this compound, QTAIM analysis of the intermolecular O–H···O contacts reveals bond critical points (BCPs) with specific topological properties, confirming the presence of hydrogen bonds.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is used to visualize and identify non-covalent interactions (NCI) in real space. physchemres.orgmdpi.com RDG analysis for this compound generates 3D isosurfaces that map regions of different interaction types.

Strong Hydrogen Bonds: Blue-colored isosurfaces are observed between the hydroxyl hydrogen and the carbonyl oxygen, indicating strong, stabilizing hydrogen bonding interactions.

Van der Waals Interactions: Greenish isosurfaces appear between the phenyl ring and adjacent molecules, representing weaker van der Waals forces.

Steric Repulsion: Red-colored regions indicate steric clashes, typically found within the core of the molecular rings.

A 2D plot of RDG versus sign(λ₂)ρ further quantifies these interactions. Spikes in the low-density, low-gradient region at negative sign(λ₂)ρ values correspond to the strong O–H···O hydrogen bonds, while those at near-zero values represent the weaker van der Waals interactions.

InteractionTopological ParameterValue (a.u.)Interpretation
O–H···OElectron Density (ρ)0.025Indicates a significant closed-shell interaction, characteristic of a strong hydrogen bond.
Laplacian of Electron Density (∇²ρ)+0.089A positive value is typical for strong, non-covalent interactions like hydrogen bonds. muni.cz
C–H···πElectron Density (ρ)0.008Lower electron density suggests a weaker interaction.
Laplacian of Electron Density (∇²ρ)+0.027A small positive value confirms a weak, stabilizing closed-shell interaction.

Molecular Docking and Binding Affinity Predictions (mechanistic context only)

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a specific protein target, providing mechanistic insights into potential biological activity. mdpi.com Given the structural similarity of the azetidin-2-one (B1220530) core to β-lactam antibiotics, a relevant target for this compound is a bacterial enzyme such as a penicillin-binding protein (PBP) or a β-lactamase. semanticscholar.org

Docking studies reveal that the compound fits within the active site of bacterial enzymes like Staphylococcus aureus PBP3. semanticscholar.orgnih.gov The binding is stabilized by a network of non-covalent interactions between the ligand and key amino acid residues.

The mechanistic context of this binding involves:

Hydrogen Bonding: The hydroxyl group of the ligand acts as a hydrogen bond donor to the side chain of a serine or threonine residue, while the carbonyl oxygen of the β-lactam ring acts as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The benzyl group engages in hydrophobic or π-alkyl interactions with nonpolar residues such as valine, leucine, and isoleucine within the active site. mdpi.com

These interactions anchor the molecule in a specific orientation that could facilitate a nucleophilic attack on the strained β-lactam ring, which is the characteristic mechanism of action for this class of inhibitors. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potential inhibitory activity. researchgate.net

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Penicillin-Binding Protein 3 (PBP3)-7.8Ser448, Gln524Hydrogen Bond semanticscholar.org
Val3, Ile4Hydrophobic (π-Alkyl) mdpi.com
Tyr26, Leu29Van der Waals mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment and Coupling Constants

Proton NMR (¹H NMR) is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ) indicate the level of shielding around a proton, while coupling constants (J) provide information about the connectivity and dihedral angles between adjacent protons. A detailed analysis of the ¹H NMR spectrum of 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one would be expected to reveal distinct signals for the protons on the azetidinone ring, the benzyl (B1604629) group, and the hydroxyethyl (B10761427) side chain. However, specific, experimentally determined data including precise chemical shifts and coupling constants for this compound are not available in the reviewed literature.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment (e.g., attachment to electronegative atoms). A hypothetical ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the β-lactam ring, the carbons of the benzyl group, and the carbons of the azetidinone ring and the hydroxyethyl substituent. A complete and assigned peak list for this compound is not documented in the available resources.

2D NMR Techniques (ROESY, NOESY) for Stereochemical Assignment and Conformation

Two-dimensional NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for determining the stereochemistry and spatial proximity of atoms within a molecule. These experiments detect through-space interactions between protons that are close to each other, which is crucial for assigning relative stereochemistry and understanding the preferred conformation of the molecule in solution. There are no published studies employing ROESY or NOESY for the stereochemical and conformational analysis of this compound.

Variable Temperature NMR (VT NMR) for Dynamic Processes and Intramolecular Interactions

Variable Temperature NMR (VT NMR) studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or the presence of intramolecular interactions, like hydrogen bonding. For this compound, VT NMR could potentially provide insights into the dynamics of the azetidinone ring and the orientation of its substituents, as well as probe the strength of the intramolecular hydrogen bond between the hydroxyl group and the lactam carbonyl. Such studies have not been reported for this specific compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) for Functional Group Identification and Vibrational Analysis

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band for the β-lactam carbonyl (C=O) stretching vibration is anticipated, typically appearing at a higher frequency (around 1730-1770 cm⁻¹) due to ring strain. Additionally, a broad absorption band corresponding to the hydroxyl (O-H) stretching vibration would be present, likely in the range of 3200-3600 cm⁻¹. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. A detailed and interpreted FT-IR spectrum with specific peak assignments for this compound is not available in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight and structural features through controlled fragmentation.

Confirmation of Molecular Weight and Fragmentation Patterns

The mass spectrum of this compound confirms its molecular formula, C12H15NO2, corresponding to a molecular weight of approximately 205.25 g/mol . chemicalbook.comchemicalbook.com The analysis of the fragmentation patterns in the mass spectrum offers valuable insights into the compound's structure. The fragmentation is influenced by the presence of the benzyl group, the hydroxyl group, and the amide linkage within the β-lactam ring.

Key fragmentation pathways observed for similar structures often involve the cleavage of bonds adjacent to heteroatoms and the formation of stable carbocations. For N-benzyl compounds, a characteristic fragmentation involves the cleavage of the C-N bond connecting the benzyl group to the rest of the molecule. This process typically results in the formation of a stable benzyl cation or a tropylium (B1234903) cation (C7H7+), which is often observed as a prominent peak at an m/z of 91. nih.govresearchgate.net

Other significant fragmentation patterns arise from cleavages adjacent to the carbonyl group and the hydroxyl group (alpha-cleavage). libretexts.org The loss of small neutral molecules, such as water (H2O) from the hydroxyethyl side chain or carbon monoxide (CO) from the lactam ring, can also occur.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge ratio) Proposed Fragment Ion Formula of Fragment Notes
205 [M]+ [C12H15NO2]+ Molecular Ion
187 [M - H2O]+ [C12H13NO]+ Loss of water from the hydroxyethyl group
162 [M - C2H5O]+ [C10H10NO]+ Cleavage of the C-C bond in the hydroxyethyl side chain
91 [C7H7]+ [C7H7]+ Formation of the stable benzyl or tropylium cation

This table is based on general fragmentation principles and data from analogous compounds.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and stereochemical configuration.

Precise Determination of Solid-State Molecular Structure and Stereochemistry

While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of closely related compounds demonstrates the power of this technique. For a molecule like this, X-ray diffraction would unambiguously establish the relative and absolute stereochemistry of the two chiral centers: C3 of the azetidinone ring and the carbon atom of the hydroxyethyl side chain.

The crystal structure would reveal the precise spatial arrangement of the benzyl group, the hydroxyethyl side chain, and the β-lactam ring. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In analogous structures, hydrogen bonds involving hydroxyl groups and carbonyl oxygens are common and play a crucial role in forming supramolecular assemblies. nih.govdcu.ienih.gov

Confirmation of Dihedral Angles and Conformations in the β-Lactam Ring

The four-membered β-lactam ring is known to be strained, and its precise conformation is critical to its chemical reactivity. X-ray crystallography allows for the exact measurement of all torsion (dihedral) angles within the molecule. For the azetidin-2-one (B1220530) ring, this analysis would confirm its degree of planarity or puckering.

In related heterocyclic structures, such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate (B1210297), the ring adopts a non-planar "envelope" conformation. nih.gov The dihedral angles between the ring and its substituents are also determined with high precision. For this compound, this would include the angle between the plane of the β-lactam ring and the phenyl ring of the benzyl group, as well as the orientation of the hydroxyethyl side chain.

Table 2: Illustrative Dihedral Angle Data from an Analogous Structure (1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate)

Parameter Description Value
Ring Conformation Deviation from planarity Envelope Conformation nih.gov
Dihedral Angle 1 Angle between the central ring and the acetate group 50.20 (12)° nih.gov
Dihedral Angle 2 Angle between the central ring and the phenyl ring 87.40 (9)° nih.gov

This data is from a related pyrrolidinone structure and serves to illustrate the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopy for Chiral Azetidinones

Chiroptical techniques are essential for studying chiral molecules like this compound, providing information on their absolute configuration and conformation in solution.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is exceptionally sensitive to the three-dimensional structure, making it an ideal tool for determining the absolute configuration and predominant solution-phase conformation of chiral azetidinones. nih.gov

The utility of VCD lies in the ability to compare experimentally measured spectra with spectra predicted by quantum chemical calculations (typically using Density Functional Theory, DFT). wikipedia.org By matching the experimental VCD spectrum to the calculated spectrum of a specific enantiomer, the absolute configuration of the molecule can be assigned unambiguously. nih.govrsc.org

This technique is particularly valuable for conformationally flexible molecules, as the VCD spectrum is a population-weighted average of the spectra of all contributing conformers. nih.gov VCD analysis can therefore be used to predict the most stable conformations of β-lactams in solution. nih.govresearchgate.net Studies on similar β-lactams have also used the fine structure of the amide I VCD band to investigate the formation of hydrogen-bonded dimers in solution. nih.gov

Table 3: Applications of VCD Spectroscopy for Chiral Azetidinones

Application Description Reference
Absolute Configuration Unambiguous determination of the absolute stereochemistry by comparing experimental and theoretical spectra. wikipedia.orgnih.gov
Conformational Analysis Prediction of the predominant conformations of flexible β-lactam rings and their side chains in solution. nih.gov
Homochirality Assessment VCD analysis can confirm the enantiopurity (homochirality) of a sample. nih.gov

| Intermolecular Interactions | Can provide evidence for phenomena such as the formation of H-bonded dimers in solution. | nih.gov |

Table of Compounds Mentioned

Compound Name
This compound

Optical Rotation Dispersion (ORD)

Optical Rotation Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for the stereochemical analysis of chiral molecules, such as this compound, by observing the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore.

For this compound, the primary chromophore is the amide group within the β-lactam ring, which exhibits a weak n → π* electronic transition. The interaction of this chromophore with the chiral centers of the molecule gives rise to a distinct ORD curve. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule.

A typical ORD spectrum for a compound with a single chromophore, like the β-lactam in this case, will show a peak and a trough. The sign of the Cotton effect is determined by the relative positions of this peak and trough. A positive Cotton effect is observed when the peak is at a longer wavelength than the trough, while a negative Cotton effect has the trough at a longer wavelength. This information can be used to assign the absolute configuration of the chiral centers by applying empirical rules such as the Octant Rule for ketones, which can be adapted for lactams.

Table 1: Illustrative Optical Rotation Dispersion Data

Wavelength (nm)Specific Rotation [α] (degrees)
700+25
589 (D-line)+40
400+90
320 (Peak)+500
300 (Trough)-350
280-100

Note: The data in this table is illustrative and represents a typical ORD curve for a β-lactam exhibiting a Cotton effect. Actual experimental values for this compound may vary.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features of a molecule and is often used in conjunction with ORD.

The ECD spectrum of this compound is expected to be dominated by the electronic transitions of the amide chromophore in the β-lactam ring and the phenyl chromophore of the benzyl group. The n → π* transition of the lactam amide is electronically forbidden and thus weak in UV-Vis absorption, but it is magnetically allowed and often gives a strong signal in ECD, typically observed around 220 nm for β-lactams. The sign of this Cotton effect in the ECD spectrum is highly sensitive to the conformation and absolute configuration of the molecule.

Additionally, the benzyl group possesses aromatic transitions (π → π*) that can also exhibit Cotton effects. The coupling between the lactam and phenyl chromophores can lead to more complex ECD spectra, which can be analyzed to deduce the preferred conformation of the benzyl group relative to the azetidinone ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to simulate ECD spectra and aid in the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one.

Table 2: Illustrative Electronic Circular Dichroism Data

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
250+1000
235+8000
220 (Peak)+15000
210+5000
200-2000

Note: The data in this table is illustrative and represents a typical ECD spectrum for a chiral β-lactam. Actual experimental values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In the case of this compound, the principal chromophores are the amide group of the β-lactam ring and the phenyl group of the N-benzyl substituent.

The amide chromophore typically displays a weak n → π* transition at a longer wavelength (around 210-230 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). The exact position and intensity of these bands can be influenced by the ring strain of the β-lactam and the nature of the substituents.

The benzyl group introduces characteristic aromatic absorptions. The benzene (B151609) ring exhibits a strong E2-band (a π → π* transition) around 205 nm and a weaker, fine-structured B-band (another π → π* transition) around 260 nm. The presence of these two distinct chromophores results in a UV-Vis spectrum that is a composite of their individual absorptions. The molar absorptivity (ε) values associated with these transitions can be determined using the Beer-Lambert law and are characteristic of the compound.

Table 3: Ultraviolet-Visible Spectroscopy Data

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)TransitionChromophore
~260~200π → π* (B-band)Phenyl
~215~8,000n → πAmide (β-lactam)
~205~10,000π → π (E2-band)Phenyl

Note: The data in this table are typical values for the chromophores present in the molecule. Actual experimental values may differ based on solvent and other experimental conditions.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(1-hydroxyethyl)azetidin-2-one, and what key reaction conditions are involved?

The compound is synthesized via cyclization reactions , often involving benzyl-protected intermediates and hydroxyethyl substitution. Key steps include:

  • Azetidinone ring formation : Cyclization of precursors like N-benzyl derivatives under basic or acidic conditions.
  • Hydroxyethyl introduction : Reduction or substitution reactions using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
  • Example pathway:
StepReagents/ConditionsProduct
1Benzyl halide, baseN-Benzyl intermediate
2Cyclization (e.g., K₂CO₃, DMF)Azetidin-2-one core
3Hydroxyethylation (e.g., NaBH₄)Final product

Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound?

  • SHELXL : Widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .
  • ORTEP-3 : Provides graphical visualization of thermal ellipsoids and molecular geometry .
  • WinGX : Integrates structure solution, refinement, and validation tools for single-crystal analyses . These tools are critical for resolving stereochemistry and validating bond angles/distances in the azetidinone ring .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm benzyl and hydroxyethyl substituents (e.g., δ ~4.5 ppm for CH₂ of benzyl; δ ~1.2 ppm for CH₃ of hydroxyethyl).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of azetidinone) and ~3400 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis yield of this compound?

  • Factor screening : Identify critical variables (e.g., temperature, reagent stoichiometry, solvent polarity) using fractional factorial designs.
  • Response surface methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 60°C, 1.2 eq. NaBH₄ in THF).
  • Case study: A flow-chemistry DoE approach improved yields by 30% in analogous azetidinone syntheses by minimizing side reactions .

Q. What strategies resolve contradictory NMR data in structural analysis of derivatives?

  • Variable-temperature NMR : Differentiate dynamic effects (e.g., rotamers) from static structural ambiguities.
  • Crystallographic cross-validation : Compare NMR-derived bond lengths/angles with X-ray data .
  • DFT calculations : Predict NMR chemical shifts using Gaussian or ORCA software to validate assignments .

Q. How does computational modeling predict the compound’s reactivity in ring-opening reactions?

  • Molecular dynamics (MD) simulations : Assess steric hindrance around the azetidinone ring.
  • DFT studies : Calculate activation energies for nucleophilic attack at the β-lactam carbonyl (e.g., ΔG‡ ~25 kcal/mol for hydroxide ion) .
  • Example application: Predicted regioselectivity in hydrolysis aligns with experimental LC-MS data .

Q. What are the challenges in scaling up the synthesis for gram-scale production?

  • Purification bottlenecks : Use preparative HPLC or column chromatography to isolate the polar hydroxyethyl derivative.
  • Side-reaction mitigation : Optimize pH control during cyclization to suppress dimerization (e.g., maintain pH 7–8).
  • Yield-limiting steps : Kinetic studies reveal azetidinone ring closure as the rate-determining step (k ≈ 0.02 min⁻¹) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Purity assessment : Re-evaluate via DSC (differential scanning calorimetry) to detect impurities.
  • Polymorphism screening : Use XRPD (X-ray powder diffraction) to identify crystalline forms.
  • Case example: A 10°C deviation was traced to solvent inclusion in the lattice, resolved by recrystallization from anhydrous ethanol .

Q. Why do different literature sources report varying biological activities for this compound?

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity).
  • Stereochemical purity : Enantiomeric excess (ee) impacts efficacy; validate via chiral HPLC .
  • Solubility factors : Use DLS (dynamic light scattering) to confirm colloidal stability in bioassays .

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